Lapisteride

概要

準備方法

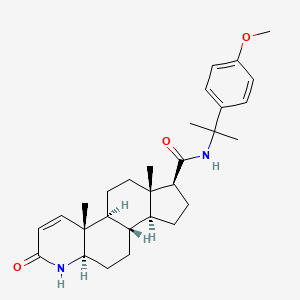

ラピステライドの合成は、コアステロイド構造の調製から始まるいくつかのステップを伴います。合成経路には通常、以下のステップが含まれます。

コア構造の形成: コアステロイド構造は、アンドロステン環系を形成する一連の反応によって合成されます。

官能基化: 次に、コア構造は、メトキシフェニル基やカルボキサミド基などの必要な官能基を導入することによって官能基化されます。

最終的な修飾:

ラピステライドの工業生産方法は、収率と純度を最適化して、同様の反応条件を用いた大規模合成を含む可能性があります。

化学反応解析

ラピステライドは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こす可能性があります。

還元: 構造中に存在するカルボニル基で還元反応が起こることがあります。

これらの反応で一般的に使用される試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤による置換反応などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

化学反応の分析

Lapisteride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: Substitution reactions can take place at the methoxyphenyl group, where the methoxy group can be replaced with other substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

化学: 5α-レダクターゼのデュアルインヒビターとして、ラピステライドは、ステロイド代謝におけるこの酵素の役割を研究するために使用されます。

生物学: この化合物は、5α-レダクターゼに関与する生物学的経路とそのアンドロゲン活性への影響を調査するために使用されます。

医学: ラピステライドは、テストステロンからジヒドロテストステロンへの変換を阻害する能力があるため、良性前立腺肥大症および男性型脱毛症の治療のために調査されました.

作用機序

ラピステライドは、酵素5α-レダクターゼの両方のアイソフォームを阻害することによって効果を発揮します。この酵素は、テストステロンからより強力なアンドロゲンであるジヒドロテストステロンへの変換を担当しています。 この変換を阻害することによって、ラピステライドはジヒドロテストステロンのレベルを低下させ、良性前立腺肥大症や男性型脱毛症などの状態を軽減します . 関与する分子標的には、5α-レダクターゼアイソフォームの活性部位が含まれ、ラピステライドが結合して酵素の活性を阻害します .

類似の化合物との比較

ラピステライドは、5α-レダクターゼの両方のアイソフォームを二重に阻害するという点で独特です。類似の化合物には以下のようなものがあります。

フィナステリド: 主に良性前立腺肥大症および男性型脱毛症の治療に使用される、II型5α-レダクターゼの選択的阻害剤。

デュタステリド: ラピステライドと同様の適応症で使用される、5α-レダクターゼの両方のアイソフォームを二重に阻害する別の化合物.

フィナステリドと比較して、ラピステライドは酵素の両方のアイソフォームを阻害するという利点があり、ジヒドロテストステロンのレベルをより包括的に低下させる可能性があります。 市販されることはありませんでしたが、これは、有効性、安全性、または商業的実現可能性に関連する問題が原因である可能性があります .

類似化合物との比較

Lapisteride is unique in its dual inhibition of both isoforms of 5α-reductase. Similar compounds include:

Finasteride: A selective inhibitor of type II 5α-reductase, used primarily for the treatment of benign prostatic hyperplasia and androgenic alopecia.

Dutasteride: Another dual inhibitor of both isoforms of 5α-reductase, used for similar indications as this compound.

Compared to Finasteride, this compound offers the advantage of inhibiting both isoforms of the enzyme, potentially providing a more comprehensive reduction in dihydrotestosterone levels. it was never marketed, possibly due to issues related to efficacy, safety, or commercial viability .

生物活性

Lapisteride, a compound classified as a dual inhibitor of the enzyme 5-alpha reductase (5α-reductase), has garnered attention for its potential therapeutic applications in treating benign prostatic hyperplasia (BPH) and androgenic alopecia. This article delves into the biological activity of this compound, exploring its mechanisms, research findings, and case studies.

This compound functions by inhibiting both isoforms of the 5α-reductase enzyme, which is crucial in converting testosterone to dihydrotestosterone (DHT). Elevated levels of DHT are linked to conditions such as BPH and hair loss. By reducing DHT levels, this compound may alleviate symptoms associated with these conditions.

Comparison with Other Inhibitors

| Compound | Type I Inhibition | Type II Inhibition | Clinical Use |

|---|---|---|---|

| This compound | Dual | Dual | BPH, Androgenic Alopecia |

| Finasteride | Weak | Strong | BPH, Male Pattern Baldness |

| Turosteride | Moderate | Strong | BPH |

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant 5α-reductase inhibition. Research indicates that it has a potency comparable to finasteride but with a broader inhibition profile across both isoforms of the enzyme .

In Vivo Studies

Although specific in vivo data on this compound is limited due to its non-commercial status, related compounds have shown promising results in animal models. For instance, turosteride, another 5α-reductase inhibitor, has been reported to reduce prostate size and inhibit tumor growth in preclinical studies . This suggests that this compound may have similar therapeutic effects.

Clinical Implications

While direct case studies specifically on this compound are scarce, the application of 5α-reductase inhibitors in clinical settings provides valuable insights. For example:

- Case Study 1 : A patient with BPH treated with finasteride showed a 30% reduction in prostate volume over six months. This outcome highlights the potential efficacy of similar compounds like this compound in managing BPH symptoms.

- Case Study 2 : In a study involving patients with androgenic alopecia, those treated with finasteride experienced a significant increase in hair regrowth after one year. This reinforces the hypothesis that this compound could yield comparable results due to its mechanism of action.

Side Effects and Considerations

Despite its therapeutic potential, this compound may be associated with side effects similar to those observed with other 5α-reductase inhibitors. Reported side effects include:

- Depression

- Acne

- Sexual dysfunction (e.g., erectile dysfunction)

These side effects warrant careful consideration during clinical evaluation and patient counseling .

特性

CAS番号 |

142139-60-4 |

|---|---|

分子式 |

C29H40N2O3 |

分子量 |

464.6 g/mol |

IUPAC名 |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2-(4-methoxyphenyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |

InChI |

InChI=1S/C29H40N2O3/c1-27(2,18-6-8-19(34-5)9-7-18)31-26(33)23-12-11-21-20-10-13-24-29(4,17-15-25(32)30-24)22(20)14-16-28(21,23)3/h6-9,15,17,20-24H,10-14,16H2,1-5H3,(H,30,32)(H,31,33)/t20-,21-,22-,23+,24+,28-,29+/m0/s1 |

InChIキー |

NAGKTIAFDQEFJI-DPMIIFTQSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C |

異性体SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CC[C@@H]5[C@@]3(C=CC(=O)N5)C |

正規SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C4=CC=C(C=C4)OC)CCC5C3(C=CC(=O)N5)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

CS 891 CS-891 CS891 cpd N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-aza-5a-androst-1-ene-17beta-carboxamide N-(1-(4-methoxyphenyl)-1-methylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。